1-(4-Methylquinolin-2-yl)propan-2-one
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Overview
Description
1-(4-Methylquinolin-2-yl)propan-2-one is an organic compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylquinolin-2-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedländer quinoline synthesis, which is a condensation reaction between 2-aminoarylketones and carbonyl compounds possessing a reactive methylene group. This reaction is typically carried out in the presence of an acid catalyst, such as polyphosphoric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methylquinolin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-2-yl)propan-2-one depends on its specific application. In biological systems, quinoline derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylquinolin-2-yl)propan-1-one: Similar in structure but with a phenyl group instead of a methyl group.
1-(2-Methylquinolin-4-yl)propan-2-one: Similar but with the methyl group in a different position on the quinoline ring.
1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Contains an indole ring instead of a quinoline ring.
Uniqueness
1-(4-Methylquinolin-2-yl)propan-2-one is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the propan-2-one moiety provides distinct chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)14-13-6-4-3-5-12(9)13/h3-7H,8H2,1-2H3 |
InChI Key |
UOCWHLYRIUJJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CC(=O)C |
Origin of Product |
United States |
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